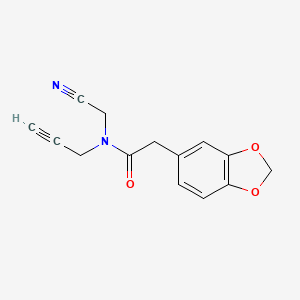
2-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDPA or simply as the cyanide radical spin probe. It is a highly reactive molecule that can be used to study a wide range of biochemical and physiological processes. In
Mechanism of Action
BDPA is a highly reactive molecule that can react with a wide range of biological molecules, including proteins, lipids, and DNA. It acts as a spin probe by undergoing a rapid spin exchange with nearby unpaired electrons, which results in a broadening of the EPR spectrum. This broadening can be used to study the structure and dynamics of the biological molecule of interest.
Biochemical and Physiological Effects:
BDPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome c oxidase and xanthine oxidase. It has also been shown to induce apoptosis in cancer cells and to protect cells from oxidative stress. BDPA has been shown to have anti-inflammatory and antioxidant properties, which make it a promising compound for the treatment of several diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of BDPA is its high reactivity, which allows it to react with a wide range of biological molecules. It is also relatively easy to synthesize and purify, which makes it a popular choice for research laboratories. However, BDPA has some limitations as well. It is a highly toxic compound and must be handled with care. It can also react with other molecules in the sample, which can complicate the interpretation of the EPR spectrum.
Future Directions
There are several future directions for the use of BDPA in scientific research. One promising area is the study of protein-protein interactions, which are critical for many biological processes. BDPA can be used to study the dynamics of protein-protein interactions and to identify potential drug targets. Another future direction is the use of BDPA as a diagnostic tool for diseases such as cancer and Alzheimer's disease. BDPA can be used to detect changes in the redox state of cells and tissues, which can be indicative of disease. Finally, BDPA can be used to study the effects of environmental toxins on cells and tissues, which can have important implications for public health.
Synthesis Methods
The synthesis of BDPA involves the condensation of 2-(2H-1,3-benzodioxol-5-yl)acetic acid with propargylamine, followed by the addition of cyanomethyl anion. The resulting compound is purified by column chromatography to yield BDPA. This synthesis method has been well-established and is widely used in research laboratories.
Scientific Research Applications
BDPA has been extensively used in scientific research as a spin probe to study a wide range of biochemical and physiological processes. It is commonly used in electron paramagnetic resonance (EPR) spectroscopy, which is a powerful technique used to study the structure and dynamics of biological molecules. BDPA can be used to study protein-protein interactions, membrane dynamics, and redox reactions. It has also been used to study the effects of oxidative stress on cells and tissues.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-2-6-16(7-5-15)14(17)9-11-3-4-12-13(8-11)19-10-18-12/h1,3-4,8H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIZYDFQJCPREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

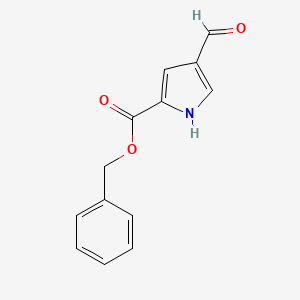
![N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide](/img/structure/B2736077.png)
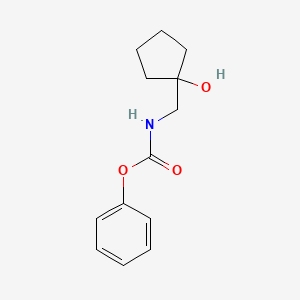
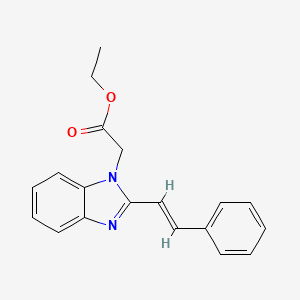
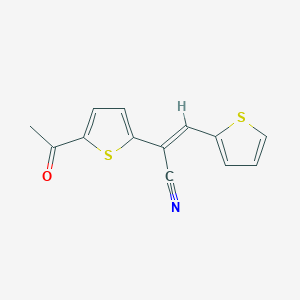
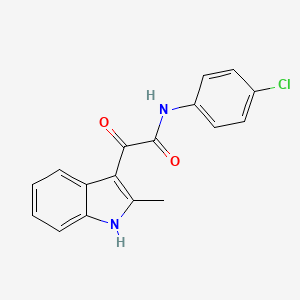
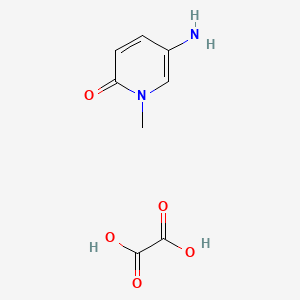

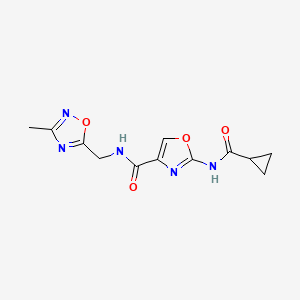
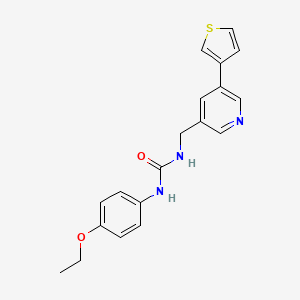
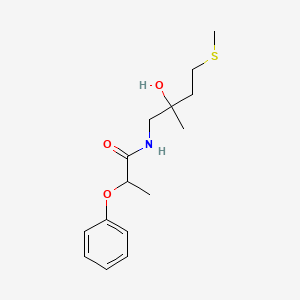
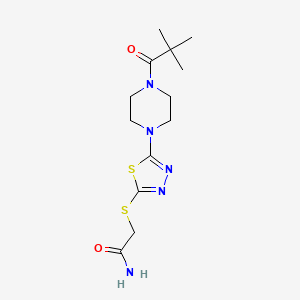
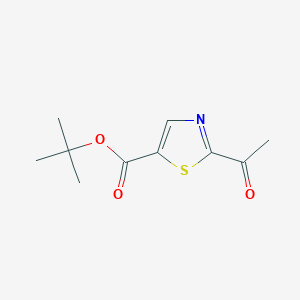
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2736095.png)